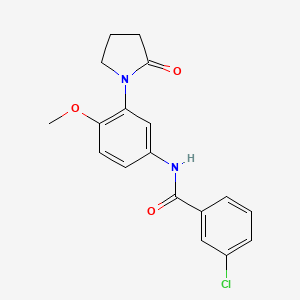

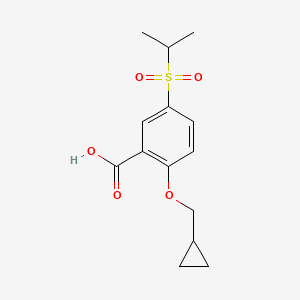

![molecular formula C9H15NO B2575137 N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide CAS No. 1822297-06-2](/img/structure/B2575137.png)

N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide” is a chemical compound with the empirical formula C9H15NO . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for “N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide” were not found, related compounds such as diazabicyclo[2.2.1]heptane structures can be synthesized via initial asymmetric Michael addition of a triketopiperazine (TKP), followed by TKP manipulations involving ring-opening .

Molecular Structure Analysis

The molecular structure of “N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide” includes a bicyclo[2.2.1]heptane core . The SMILES string representation of the molecule is O=C(N)CC1C@([H])C[C@]2([H])C1 .

Physical And Chemical Properties Analysis

“N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide” is a solid substance . Its molecular weight is 153.22 .

Scientific Research Applications

Synthesis of Sulfonamides

“N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide” can be used in the synthesis of sulfonamides. In a study, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide afforded a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .

Asymmetric Approach to Bicyclo[2.2.1]heptane-1-carboxylates

An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . This process could potentially involve “N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide”.

Synthesis of Bicyclic Sulfonamide Derivatives

A new bicyclic sulfonamide derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . This suggests that “N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide” could potentially be used in similar reactions to synthesize other bicyclic sulfonamide derivatives.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety pictogram GHS07 applies to this compound . The hazard statement H319 (Causes serious eye irritation) and the precautionary statements P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are associated with this compound .

properties

IUPAC Name |

N-[(2S)-2-bicyclo[2.2.1]heptanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-6(11)10-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H,10,11)/t7?,8?,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURAXMRQNAFYID-HACHORDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC2CCC1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CC2CCC1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

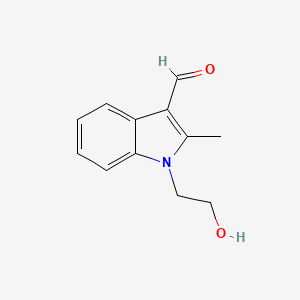

![(2-chlorophenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2575061.png)

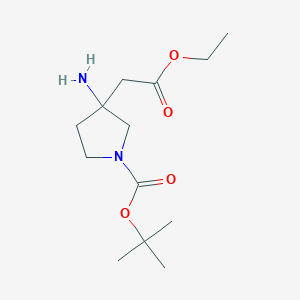

![6-(4-{[(4-fluorophenoxy)acetyl]amino}phenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2575062.png)

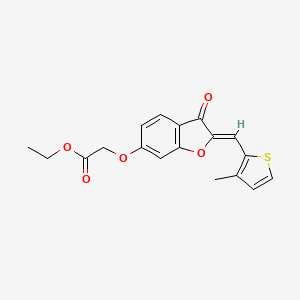

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2575068.png)

![4-[[4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2575072.png)

![N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2575074.png)

![4-[4-(2-methylbutyl)phenyl]benzoic Acid](/img/structure/B2575076.png)